molecular formula C18H20N2O2 B4936961 (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol CAS No. 6033-62-1

(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No. B4936961
CAS RN: 6033-62-1
M. Wt: 296.4 g/mol
InChI Key: YLLYEDXFZYPVQE-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various areas of research, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The exact mechanism of action of (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has also been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Furthermore, it has also been found to have potential applications in the treatment of neurological disorders by improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol in lab experiments is its potential to exhibit various biological activities. Additionally, it is relatively easy to synthesize, and its chemical properties can be easily modified to improve its biological activity. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its application in vivo.

Future Directions

There are various future directions for the research on (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One of the significant directions is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research can be conducted to explore its potential as an anti-tumor agent. Furthermore, studies can be conducted to investigate its potential toxicity and identify ways to minimize its toxicity. Overall, the research on this compound has significant potential to contribute to the development of new therapeutic agents in various areas of medicine.

Synthesis Methods

The synthesis of (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 3-methoxybenzaldehyde with 1-propyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The product obtained from this reaction is then further reacted with formaldehyde to yield this compound.

Scientific Research Applications

(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been found to have potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(3-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-11-20-16-10-5-4-9-15(16)19-18(20)17(21)13-7-6-8-14(12-13)22-2/h4-10,12,17,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLYEDXFZYPVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387111
Record name STK091622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6033-62-1
Record name STK091622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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